molecular formula C18H27BO2 B6176677 2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1808092-55-8

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6176677
CAS No.: 1808092-55-8
M. Wt: 286.2
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Description

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclohexylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of borohydrides

    Substitution: Halogenation or nitration of the phenyl ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃)

Major Products

    Oxidation: Cyclohexylphenol or cyclohexylphenone

    Reduction: Cyclohexylphenylborohydride

    Substitution: Halogenated or nitrated cyclohexylphenyl derivatives

Scientific Research Applications

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules

    Biology: Investigated for its potential in drug discovery and development

    Medicine: Explored for its role in creating pharmaceutical intermediates

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved include:

    Enzymatic Inhibition: Potential to inhibit enzymes by forming covalent bonds with active site residues

    Signal Transduction: Modulation of signaling pathways through interaction with cellular components

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclohexyl group and dioxaborolane moiety

    Cyclohexylboronic Acid: Lacks the phenyl and dioxaborolane moiety

    Pinacolborane: Lacks the cyclohexyl and phenyl groups

Uniqueness

2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl group, phenyl ring, and dioxaborolane moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

1808092-55-8

Molecular Formula

C18H27BO2

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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